molecular formula C18H13Cl2NO2 B2721918 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone CAS No. 329778-21-4

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone

Cat. No.: B2721918
CAS No.: 329778-21-4
M. Wt: 346.21
InChI Key: WYBKLJQJZOUJMC-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C18H13Cl2NO2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and an amino group linked to a chlorophenethyl moiety

Biochemical Analysis

Biochemical Properties

The biochemical activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is related to its redox and acid–base properties, both of which can be modulated synthetically

Molecular Mechanism

The molecular mechanism of action of this compound could be due to its properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloronaphthoquinone and 4-chlorophenethylamine.

    Reaction: The 2-chloronaphthoquinone is reacted with 4-chlorophenethylamine under controlled conditions to form the desired product. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives with varying degrees of oxidation.

    Reduction: Hydroquinone derivatives.

    Substitution: Functionalized naphthoquinone derivatives with different substituents replacing the chloro group.

Scientific Research Applications

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[(4-methylphenethyl)amino]naphthoquinone
  • 2-Chloro-3-[(4-ethylphenethyl)amino]naphthoquinone
  • 2-Chloro-3-[(4-fluorophenethyl)amino]naphthoquinone

Uniqueness

2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is unique due to the presence of both chloro and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBKLJQJZOUJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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